molecular formula C7H13N B13457632 5-Methylspiro[2.3]hexan-5-amine

5-Methylspiro[2.3]hexan-5-amine

Cat. No.: B13457632
M. Wt: 111.18 g/mol
InChI Key: CVIIJXVNOSYTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylspiro[2.3]hexan-5-amine is a chemically constrained spirocyclic amine of significant interest in modern drug discovery. This compound features a spiro[2.3]hexane scaffold, a strained bicyclic system that incorporates a cyclopropane ring fused to a five-membered carbocyclic ring bearing an amine functional group . Such strained spirocyclic architectures are increasingly valued as three-dimensional bioisosteres for flat aromatic rings or common saturated heterocycles . The incorporation of the spiro[2.3]hexane core, and specifically the cyclopropyl ring, enhances molecular rigidity, which can lead to improved target selectivity and reduced conformational flexibility . Furthermore, the high ring strain inherent to the cyclopropane ring can confer favorable metabolic stability by resisting oxidative metabolism . Researchers are exploring these spiro[2.3]hexane derivatives, including amines, as potential novel bioisosteres in medicinal chemistry programs . The primary research application of this compound is as a versatile synthetic intermediate or a critical core structure for the design and synthesis of new chemical entities. Its structural characteristics align with current trends in medicinal chemistry aimed at populating underexplored, three-dimensional chemical space to develop lead compounds with improved physicochemical properties . This product is intended for research purposes as a building block in organic synthesis and drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

5-methylspiro[2.3]hexan-5-amine

InChI

InChI=1S/C7H13N/c1-6(8)4-7(5-6)2-3-7/h2-5,8H2,1H3

InChI Key

CVIIJXVNOSYTKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)N

Origin of Product

United States

Preparation Methods

Cyclopropanation and Spiro Ring Construction

  • A common approach starts with a suitably substituted alkene or cyclopropyl precursor, which undergoes cyclopropanation to generate the spirocyclic core.
  • For example, cyclopropanation of ethyl-3-methylbut-3-enol derivatives using dibromocarbene generated in situ with phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) can yield dibromocyclopropane intermediates.
  • Subsequent titanium isopropoxide-catalyzed mono-debromination and base-mediated elimination steps afford dialkyl-substituted cyclopropenes, which are precursors to spiro[2.3]hexane systems.

Introduction of the Amino Group

  • Amination at the spiro center can be achieved through nucleophilic substitution or ring-opening of protected intermediates.
  • For instance, allyl chloride derivatives can be substituted with amines under microwave heating in sealed vessels to afford secondary amine precursors.
  • Protecting groups such as pyrrole derivatives have been employed to control diastereoselectivity during palladium-catalyzed cyclizations that form spirocyclic amines.
  • Palladium-catalyzed Mizoroki–Heck reactions have been successfully applied to intramolecular spirocyclization of N-methylallylanilines, yielding spiroindoline frameworks that are structurally related to spirohexane amines.

Alternative Synthetic Routes

  • Reductive coupling methods using reagents like trimethylaluminum and diiodomethane (Me3Al/CH2I2) have been explored to transform spiro[2.2]pentane derivatives into spiro[2.3]hexane compounds, which can be further functionalized to amines.
  • These methods involve dehalogenative coupling and dimerization steps under controlled temperature and pressure to build complex spirocyclic architectures.

Data Tables Summarizing Key Synthetic Steps and Outcomes

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ethyl-3-methylbut-3-enol Dibromocarbene (generated in situ), CTAB Dibromocyclopropane intermediate Not specified Phase-transfer catalysis critical
2 Dibromocyclopropane intermediate Ti(OiPr)4, mono-debromination Bromocyclopropane Not specified Selective mono-debromination
3 Bromocyclopropane Base-mediated elimination 3,3-Dialkylated cyclopropene Not specified Precursor to spirocyclic core
4 Allyl chloride derivative Amine substitution, microwave heating Secondary amine cyclization precursor 5–89% (varies) Methylation and protection steps involved
5 N-Methylallylaniline Pd(t-Bu3P)2 catalysis, Mizoroki–Heck reaction Spiroindoline amine derivatives Variable Diastereoselective spirocyclization
6 1,1-Diphenylspiro[2.2]pentane Me3Al/CH2I2 reductive coupling 1,1-Diphenylspiro[2.3]hexane 24–82% Alternative spiro ring expansion

Research Outcomes and Analysis

  • The synthetic routes employing dibromocarbene cyclopropanation followed by selective debromination and elimination provide an efficient method to construct the strained spiro[2.3]hexane skeleton with dialkyl substitution.
  • Palladium-catalyzed intramolecular Heck reactions enable diastereoselective formation of spirocyclic amines with control over stereochemistry, which is crucial for preparing the 5-methyl substituted amine derivatives.
  • The use of protecting groups and microwave-assisted substitution reactions enhances the yield and selectivity of amine introduction at the spiro center.
  • Reductive coupling strategies offer an alternative pathway to expand smaller spirocyclic systems into spiro[2.3]hexane frameworks, which can be further functionalized to amines, though yields can vary depending on reaction conditions and substrates.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[2.3]hexan-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Methylspiro[2

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylspiro[2.3]hexan-5-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Amines

Structural Analogues

Below is a comparative analysis of 5-Methylspiro[2.3]hexan-5-amine with structurally related spirocyclic compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Formula CAS No. Key Features
This compound -CH₃ (5-position), -NH₂ C₇H₁₃N 38772-81-5 Rigid spiro core; basic amine
5-Methoxyspiro[2.3]hexan-1-amine -OCH₃ (5-position), -NH₂ C₇H₁₃NO N/A (CID 106823964) Methoxy enhances solubility
1,1-Difluorospiro[2.3]hexan-5-amine -F (1,1-positions), -NH₂ C₆H₁₀F₂N 1955540-34-7 Fluorine improves metabolic stability
5-Phenylspiro[2.3]hexane-5-carboxylic acid -Ph (5-position), -COOH C₁₃H₁₄O₂ N/A (CID 65008223) Aromatic and acidic functionalities
1-Fluorospiro[2.3]hexan-5-amine -F (1-position), -NH₂ C₆H₁₁FN 3D-DQD63027 Single fluorine for polarity tuning

Physicochemical and Pharmacological Properties

Solubility and Polarity
  • The methoxy derivative (CID 106823964) exhibits higher water solubility due to the polar -OCH₃ group compared to the methyl analog .
  • Fluorinated analogs (e.g., 1,1-difluoro and 1-fluoro) show increased lipophilicity, enhancing blood-brain barrier penetration .

Q & A

Q. What methodologies enable functionalization of this compound for SAR studies?

  • Methodological Answer :
  • N-Alkylation : React with alkyl halides/K2_2CO3_3 in DMF.
  • Schiff Base Formation : Condense with aldehydes (e.g., benzaldehyde).
  • Sulfonamide Synthesis : Treat with sulfonyl chlorides in CH2_2Cl2_2 .

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